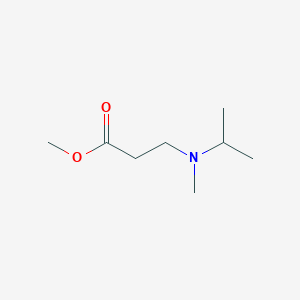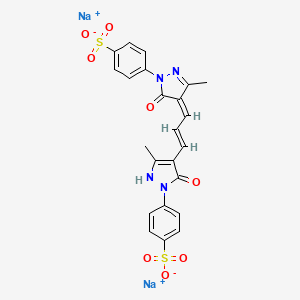
2-Bromo-5-(bromomethyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Bromo-5-(bromomethyl)pyrazine" is a brominated pyrazine derivative. Pyrazine is a heterocyclic aromatic organic compound with a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at opposite positions in the ring. The presence of bromine atoms in the compound suggests potential reactivity that could be exploited in various chemical reactions, particularly in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of pyrazine derivatives often involves halogenated intermediates, which can undergo further functionalization. For instance, a series of 2,5-di(aryleneethynyl)pyrazine derivatives were synthesized from 2,5-dibromo-3,6-dimethylpyrazine using Sonogashira coupling conditions, which involve palladium and copper catalysts . This method could potentially be adapted for the synthesis of derivatives of "2-Bromo-5-(bromomethyl)pyrazine" by selecting appropriate reaction partners and conditions.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, showed that the phenyl rings are parallel and the pyrazine ring is inclined to their planes . Such structural information is crucial for understanding the electronic properties and reactivity of the molecule.
Chemical Reactions Analysis
Brominated pyrazine derivatives are versatile intermediates in organic synthesis. They can participate in nucleophilic substitution reactions, as seen with the synthesis of imidazo[1,2-a]pyrazine derivatives, which exhibit biological activities . The bromomethyl group in "2-Bromo-5-(bromomethyl)pyrazine" could similarly undergo substitution reactions to yield a variety of functionalized products.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrazine derivatives can be influenced by their substituents. For example, the electronic absorption characteristics of a monohydrate organic salt of a brominated pyrimidinol with pyrazinedicarboxylic acid were studied using UV-Vis absorption spectroscopy . The presence of bromine in "2-Bromo-5-(bromomethyl)pyrazine" would affect its optical properties, making it potentially useful in optoelectronic applications. Additionally, the electrochemical properties, such as reduction potentials, can be studied using cyclic voltammetry, as demonstrated for 2,5-di(phenylethynyl)-3,6-dimethylpyrazine .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Pyrazine derivatives, including those related to 2-Bromo-5-(bromomethyl)pyrazine, have been extensively studied for their utility in synthesizing complex heterocyclic compounds. For example, the synthesis of o-Quinonoid heterocycles demonstrates the potential of pyrazine derivatives in creating structurally diverse molecules with significant applications in materials science and pharmaceuticals (Mørkved, Beukes, & Mo, 2007).
Organic Electronics and Photophysics
Pyrazine derivatives have found applications in the development of organic electronic materials. The synthesis of dipyrrolopyrazine derivatives, for instance, highlights the use of pyrazine scaffolds in creating materials for optoelectronic applications. These materials exhibit promising optical and thermal properties, suggesting their potential in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells (Meti, Lee, Yang, & Gong, 2017).
Corrosion Inhibition
Theoretical studies on pyrazine derivatives have also shown their effectiveness as corrosion inhibitors. Quantum chemical calculations and molecular dynamics simulations have been used to evaluate the adsorption properties of these compounds on metal surfaces, indicating their potential to protect against steel corrosion. This application is particularly relevant in industrial settings where corrosion resistance is crucial (Obot & Gasem, 2014).
Catalysis
Research has explored the use of pyrazine-bridged diimidazolium salts in catalytic reactions, such as the Heck-type coupling reaction. These studies demonstrate the role of pyrazine derivatives in facilitating the synthesis of complex organic molecules, underlining their importance in pharmaceutical manufacturing and organic chemistry (Jahnke, Hussain, Hupka, Pape, Ali, Hahn, & Cavell, 2009).
Antimicrobial Properties
Some pyrazine derivatives have been synthesized and evaluated for their antibacterial activities. The cyclocondensation reactions involving pyrazine derivatives have led to the creation of compounds with significant antibacterial effects against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Tribak, Skalli, Haoudi, Rodi, Senhaji, & Essassi, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-5-(bromomethyl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-1-4-2-9-5(7)3-8-4/h2-3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUHGRNWMIPDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(bromomethyl)pyrazine | |
CAS RN |
1382866-97-8 |
Source


|
| Record name | 2-bromo-5-(bromomethyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B2526194.png)
![N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2526196.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,5-dimethylbenzamide](/img/structure/B2526199.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2526203.png)
![6-(4-Fluorophenyl)-2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2526205.png)


![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2526209.png)

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2526211.png)